PND-1186

Description

FAK Inhibitor VS-4718 is an orally bioavailable focal adhesion kinase (FAK) inhibitor with potential antineoplastic activity. Upon administration, VS-4718 inhibits FAK, blocks fibronectin-stimulated FAK autophosphorylation of Tyr397, and may prevent the integrin-mediated activation of several downstream signal transduction pathways, including ERK, JNK/MAPK and PI3K/Akt. This results in the reduction of the number of cancer stem cells (CSCs) and inhibits tumor cell migration, proliferation and survival. The cytoplasmic tyrosine kinase FAK is a signal transducer for integrins and is constitutively activated in various tumor cell types; it is involved in tumor cell invasion, migration and proliferation and plays a key role in the development, function and survival of CSCs.

VS-4718 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

has antineoplastic activity; structure in first source

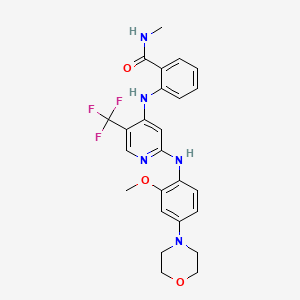

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUBBWJDMLCRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061353-68-1 | |

| Record name | VS-4718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061353681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VS-4718 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VS-4718 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2BD0MW4OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PND-1186 (VS-4718)

Introduction

PND-1186, also identified as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[4][5][6] Its overexpression and elevated activity are strongly associated with tumor progression, metastasis, and survival.[4][5] this compound functions as an ATP-competitive inhibitor, targeting the kinase domain of FAK to disrupt its function.[6][7] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of this compound is the direct inhibition of FAK's enzymatic activity. In normal cellular processes, the binding of integrins to the extracellular matrix triggers the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[8] This event is a critical activation step, creating a high-affinity binding site for Src-family kinases and other signaling proteins containing SH2 domains.[7][8]

This compound binds to the ATP-binding pocket within the FAK kinase domain, preventing the transfer of phosphate and thereby inhibiting this crucial autophosphorylation at the Tyr-397 site.[4][7][9] This blockade abrogates the recruitment and activation of downstream signaling effectors, effectively shutting down the FAK signaling cascade at its origin.

Figure 1: Core mechanism of this compound action.

Quantitative Data on Inhibitory Activity

This compound demonstrates high potency against FAK in both enzymatic and cellular assays. Its inhibitory concentration (IC50) varies depending on the experimental context.

| Assay Type | Target | IC50 Value | Reference(s) |

| In Vitro Kinase Assay | Recombinant FAK | 1.5 nM | [2][3][4][8] |

| Cellular Assay | FAK in breast carcinoma cells (inhibition of pY397) | ~100 nM (0.1 µM) | [1][4][5][8][9] |

| Cellular Panel Assay | Median across pediatric tumor cell lines | 1.22 µM | [3][10] |

Downstream Signaling and Cellular Consequences

The inhibition of FAK by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity. A key consequence is the selective induction of apoptosis in tumor cells grown in three-dimensional (3D) or anchorage-independent conditions.[4][5][8]

-

Inhibition of Survival Signaling: In adherent 2D cultures, this compound has minimal impact on cell proliferation.[5][9] However, in non-adherent conditions (e.g., spheroids or soft agar), which mimic aspects of a tumor microenvironment, FAK inhibition by this compound prevents the phosphorylation of downstream substrates like p130Cas.[5][8] The disruption of this FAK-p130Cas survival pathway leads to the activation of caspase-3 and subsequent apoptosis.[4][5][8]

-

Reduction of Cell Motility and Metastasis: FAK is a central regulator of cell migration. This compound has been shown to inhibit breast carcinoma cell motility in a dose-dependent manner.[4][8] Preclinical studies demonstrate that oral administration of this compound significantly decreases spontaneous breast-to-lung metastasis.[9]

-

Targeting of Cancer Stem Cells (CSCs): FAK signaling is implicated in the maintenance of CSCs. This compound preferentially targets breast CSCs and can inhibit the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal.[11]

-

Modulation of the Tumor Microenvironment: this compound can reduce tumor-associated inflammation by decreasing the infiltration of leukocytes.[9] It also has the potential to affect angiogenesis, as nuclear FAK is involved in regulating the formation of new blood vessels.[4]

Figure 2: Downstream cellular effects of FAK inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a variety of key experiments.

1. In Vitro FAK Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on FAK's enzymatic activity.

-

Methodology: The catalytic domain of FAK (amino acids 411-686) is expressed as a GST-fusion protein using a baculovirus system.[6] The kinase activity is measured using an ELISA-based format (K-LISA), where a substrate polymer like poly(Glu:Tyr) is immobilized on microtiter plates.[2] Recombinant FAK, ATP, and varying concentrations of this compound are added to the wells. The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent substrate. The IC50 is calculated from the resulting dose-response curve.[2]

2. Cellular FAK Autophosphorylation Assay (Western Blot)

-

Objective: To measure the potency of this compound in a cellular context.

-

Methodology: Cancer cell lines (e.g., 4T1 breast carcinoma) are cultured and treated with increasing concentrations of this compound (e.g., 0.1 to 1.0 µM) for a specified time (e.g., 1 hour).[1][4] Cells are then lysed, and protein concentrations are normalized. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated FAK (pY397) and total FAK.[4][9] HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection. The ratio of pY397-FAK to total FAK is quantified by densitometry to determine the cellular IC50.[4]

3. Anchorage-Independent Growth and Apoptosis Assays

-

Objective: To assess the effect of this compound on tumor cell survival in 3D environments.

-

Methodology:

-

Soft Agar Assay: Cells are suspended in a low-melting-point agarose solution containing growth medium and this compound (e.g., 0.1 µM) and overlaid onto a solidified layer of agarose in a culture dish.[5][8] Colonies are allowed to form over several weeks, after which they are stained and counted to assess anchorage-independent growth.[5]

-

Apoptosis Detection: Cells grown as spheroids or in suspension with and without this compound are harvested. Apoptosis is measured by immunoblotting for activated (cleaved) caspase-3 or by flow cytometry after staining with Annexin V and a viability dye.[5][8][9]

-

4. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Murine breast carcinoma cells (e.g., 4T1 or MDA-MB-231) are injected either subcutaneously into the flank or orthotopically into the mammary fat pad of immunodeficient or syngeneic mice.[8][9]

-

Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control. Administration can be via intraperitoneal (i.p.) injection, oral gavage (p.o.), or ad libitum in drinking water.[2][8][9]

-

Efficacy Measurement: Tumor volume is measured regularly. At the end of the study, primary tumors are excised and weighed.[9] Lungs and other organs are harvested to enumerate metastatic lesions.[9] Tumor tissue is analyzed via immunohistochemistry for markers of apoptosis (e.g., TUNEL staining) and FAK inhibition (pY397-FAK).[9]

-

Figure 3: Workflow for a preclinical in vivo xenograft study.

Conclusion

This compound is a highly specific FAK inhibitor that disrupts tumor cell survival, motility, and metastasis. Its mechanism is centered on the ATP-competitive inhibition of FAK autophosphorylation at Tyr-397. This action is particularly effective at inducing apoptosis in cancer cells under anchorage-independent conditions, a hallmark of malignancy. By downregulating key survival pathways and impacting the cancer stem cell population, this compound demonstrates significant potential as a therapeutic agent for solid tumors. The detailed experimental protocols outlined provide a robust framework for its continued investigation and development in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

PND-1186: A Potent FAK Inhibitor for Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PND-1186 (also known as VS-4718), a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). This compound has emerged as a significant tool in cancer research, demonstrating promising anti-tumor and anti-metastatic effects in preclinical models. This document details the mechanism of action of this compound, its efficacy in various cancer models, comprehensive experimental protocols for its use, and a summary of key quantitative data.

Introduction to this compound and FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpressed and activated in a multitude of cancer types, FAK is a key mediator of signals from integrins and growth factor receptors, making it a compelling target for cancer therapy.[1][2] this compound is a reversible, ATP-competitive inhibitor of FAK, exhibiting high specificity and potency.[3][4] Its ability to selectively induce apoptosis in tumor cells, particularly in three-dimensional (3D) environments, underscores its therapeutic potential.[3][5]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr-397).[3][6] This autophosphorylation event is a critical step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[7] The subsequent formation of the FAK-Src complex initiates a cascade of downstream signaling events that promote cancer progression.[7]

By blocking FAK autophosphorylation, this compound disrupts this signaling axis, leading to the inhibition of downstream effectors such as p130Cas.[3][6] Notably, in 3D culture conditions, this compound treatment leads to the dephosphorylation of both FAK and p130Cas, culminating in the activation of caspase-3 and subsequent apoptosis.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 1.5 nM | In vitro, recombinant FAK | [3][5][6] |

| IC50 | ~100 nM | In breast carcinoma cells (inhibition of FAK Tyr-397 phosphorylation) | [3][5][6] |

Table 1. In Vitro Potency of this compound.

| Cancer Model | Cell Line | Administration Route | Dosage | Effect | Reference |

| Breast Carcinoma | 4T1 (syngeneic) | Subcutaneous (s.c.) | 30 mg/kg or 100 mg/kg (twice daily) | Inhibition of subcutaneous tumor growth, increased apoptosis.[3][6] 100 mg/kg significantly reduced final tumor weight by 2-fold.[3] | [3][6] |

| Breast Carcinoma | 4T1 (syngeneic) | Oral (p.o.) | 150 mg/kg (twice daily) | Significantly inhibited orthotopic tumor growth and spontaneous lung metastasis. | [8] |

| Breast Carcinoma | MDA-MB-231 (human) | Oral (in drinking water) | 0.5 mg/mL (ad libitum) | Prevented tumor growth and metastasis. | [8] |

| Ovarian Carcinoma | ID8 (murine) | Oral (in drinking water) | Not specified | Inhibited ascites-associated tumor growth. | [3] |

Table 2. In Vivo Efficacy of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant FAK.

Methodology:

-

A glutathione-S-transferase (GST)-tagged FAK kinase domain is used in an in vitro kinase assay.[3]

-

The assay is performed in a microtiter plate format using a K-LISA screening kit with poly(Glu:Tyr) (4:1) copolymer as a substrate.[9]

-

Varying concentrations of this compound are incubated with the recombinant FAK in a buffer containing 50 µM ATP and 10 mM MnCl2 for 5 minutes at room temperature.[9]

-

Substrate phosphorylation is quantified using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody with spectrophotometric color quantitation.[9]

-

IC50 values are calculated using the Hill-Slope Model.[9]

Cellular FAK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on FAK autophosphorylation in cancer cell lines.

Methodology:

-

Cancer cells (e.g., 4T1 breast carcinoma cells) are cultured to sub-confluency.

-

Cells are treated with increasing concentrations of this compound (e.g., 0.1 to 1.0 µM) for a specified time (e.g., 1 hour).[6]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phospho-FAK (Tyr-397) and total FAK.[3][6]

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[10]

-

The intensity of the phospho-FAK band is normalized to the total FAK band to determine the extent of inhibition.

Cell Motility (Wound Healing) Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Methodology:

-

Cells are grown to a confluent monolayer in a multi-well plate.[11]

-

A sterile pipette tip or a specialized tool is used to create a uniform "scratch" or "wound" in the monolayer.[11]

-

The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound.

-

The closure of the wound is monitored and imaged at different time points (e.g., 0, 8, 24 hours).[11]

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To determine the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

Methodology:

-

A base layer of 0.5-0.7% agar in culture medium is prepared in multi-well plates and allowed to solidify.[3][9]

-

A top layer containing a single-cell suspension in 0.3-0.4% agar and culture medium with or without this compound is overlaid on the base layer.[3][9]

-

The plates are incubated at 37°C in a humidified incubator for 10-21 days, with periodic feeding with culture medium.[3][9]

-

Colonies are stained with crystal violet and counted using a microscope.[3] The number and size of colonies are compared between treated and untreated groups.

3D Spheroid Apoptosis Assay

Objective: To assess the induction of apoptosis by this compound in a 3D tumor spheroid model.

Methodology:

-

Cancer cell spheroids are formed by culturing cells in ultra-low attachment plates.[6]

-

Once formed, spheroids are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[6]

-

Apoptosis can be assessed by several methods:

-

Caspase-3/7 Activity: Spheroids are incubated with a reagent that fluoresces upon cleavage by active caspases-3 and -7. Fluorescence intensity is measured using a plate reader or high-content imaging system.[12]

-

Annexin V Staining: Spheroids are dissociated into single cells, stained with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry.[8]

-

Western Blot for Cleaved Caspase-3: Spheroids are lysed, and the protein extracts are analyzed by Western blotting for the presence of cleaved (active) caspase-3.[6]

-

In Vivo Tumor Xenograft/Syngeneic Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology (Example: 4T1 Syngeneic Breast Cancer Model):

-

Female BALB/c mice are injected subcutaneously or orthotopically into the mammary fat pad with 4T1 murine breast cancer cells.[3][8]

-

Tumors are allowed to establish for a set period (e.g., 8 days).[3]

-

Mice are randomized into treatment and control groups.

-

This compound is administered via the desired route (e.g., subcutaneous injection at 30 or 100 mg/kg twice daily, or oral gavage at 150 mg/kg twice daily).[3][8] The vehicle is administered to the control group.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.[3]

-

Tumor tissues can be further analyzed for biomarkers of FAK inhibition (e.g., phospho-FAK levels by immunohistochemistry or Western blot) and apoptosis (e.g., TUNEL staining).[8]

Visualized Workflows

The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized FAK inhibitor with demonstrated preclinical efficacy against various cancer models, particularly breast and ovarian cancers. Its mechanism of action, involving the inhibition of FAK autophosphorylation and the subsequent induction of apoptosis in 3D tumor environments, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of FAK inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

A Technical Whitepaper on the Role of PND-1186 in Inducing Tumor Cell Apoptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers, where it plays a critical role in promoting cell survival, proliferation, migration, and anchorage-independent growth. Its central role in tumor progression has made it a compelling target for anti-cancer therapeutics. This document provides a detailed technical overview of PND-1186 (also known as VS-4718), a potent and selective small molecule inhibitor of FAK. We explore its mechanism of action, focusing on its ability to induce apoptosis in tumor cells, particularly within three-dimensional (3D) tumor microenvironments. This guide synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to Focal Adhesion Kinase (FAK) in Cancer

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1][2][3] In normal cells, FAK is crucial for processes such as cell adhesion, motility, and survival. However, in many tumor types, FAK expression and activity are elevated, which correlates with advanced tumor grade and poor prognosis.[1][2][3][4] FAK promotes tumor progression by activating multiple downstream signaling cascades that prevent apoptosis, a process known as programmed cell death.[5][6] A hallmark of cancer cells is their ability to evade apoptosis and grow in an anchorage-independent manner, a process in which FAK is deeply implicated.[1][2][3] The inhibition of FAK, therefore, represents a promising therapeutic strategy to override survival signals in cancer cells and restore their sensitivity to apoptotic stimuli.

This compound: A Selective FAK Inhibitor

This compound is a reversible, ATP-competitive, substituted pyridine-based small molecule inhibitor of FAK.[1][2][3][4] It exhibits high specificity and potency for FAK, making it an excellent tool for studying the kinase's function and a candidate for clinical development.[1][7]

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting FAK's intrinsic kinase activity. The primary mechanism involves the following key steps:

-

Inhibition of FAK Autophosphorylation: this compound directly binds to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation at Tyrosine-397 (Tyr-397).[1][3][4][8] This autophosphorylation event is the critical first step in FAK activation, creating a binding site for Src family kinases.

-

Suppression of Downstream Survival Signals: In 3D environments, such as spheroids or soft agar cultures which mimic anchorage-independent growth, FAK inhibition by this compound leads to a significant reduction in the tyrosine phosphorylation of downstream substrates, most notably p130Cas.[1][2][8] Interestingly, this effect on p130Cas is context-dependent; in traditional 2D monolayer (adherent) cultures, this compound inhibits FAK phosphorylation but does not significantly alter p130Cas or c-Src phosphorylation.[1][2][3] This highlights the unique dependence of tumor cells on a FAK-p130Cas survival pathway specifically during 3D growth.[1][2]

-

Activation of the Apoptotic Cascade: By disrupting this FAK-p130Cas survival axis, this compound treatment triggers the activation of the executioner caspase, Caspase-3.[1][2][3][4][6] Activated (cleaved) Caspase-3 then orchestrates the systematic dismantling of the cell by cleaving key cellular proteins, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[1][9]

-

p53-Independent Apoptosis: The pro-apoptotic effect of this compound has been observed in both p53-intact (ID8 ovarian carcinoma) and p53-null (4T1 breast carcinoma) cell lines.[1][2] This indicates that this compound induces apoptosis through a p53-independent pathway, which is a significant advantage for treating tumors with mutated or deficient p53, a common occurrence in cancer.[1][2]

Quantitative Efficacy Data

The potency and pro-apoptotic activity of this compound have been quantified across various preclinical models. The data below is summarized for clarity and ease of comparison.

Table 1: In Vitro and Cellular Potency of this compound

| Target | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Recombinant FAK | In Vitro Kinase Assay | 1.5 nM | [1][2][3][4][7][10] |

| FAK (pTyr-397) | Cellular Assay (Breast Carcinoma Cells) | ~100 nM |[1][2][3][4][7][10] |

Table 2: Pro-Apoptotic and Anti-Tumor Activity of this compound in Cancer Models

| Cell Line / Model | Culture Condition | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| 4T1 Breast Carcinoma | 2D (Adherent) | Up to 1.0 µM | Limited effect on cell proliferation. | [1][2][3] |

| 4T1 Breast Carcinoma | 3D (Suspended/Spheroid) | 0.1 µM | Blocked FAK and p130Cas phosphorylation; promoted Caspase-3 activation and apoptosis. | [1][2][3][6] |

| 4T1 Breast Carcinoma | 3D (Spheroid) | 0.1 µM | ~3-fold reduction in average spheroid size. | [1] |

| ID8 Ovarian Carcinoma | 3D (Suspended) | 0.1 µM | Significant inhibition of cell number at 72h. | [1] |

| 4T1 Subcutaneous Tumor | In Vivo | 30-100 mg/kg (s.c.) | Inhibition of tumor growth correlated with increased tumor cell apoptosis and Caspase-3 activation. | [1][3][7] |

| 4T1 Orthotopic Tumor | In Vivo | 150 mg/kg (oral, b.i.d.) | Significantly inhibited tumor growth and spontaneous lung metastasis; increased TUNEL staining in tumors. |[8][11] |

Key Experimental Methodologies

The following protocols describe standard procedures for assays used to evaluate the pro-apoptotic effects of this compound.

Western Blotting for Phospho-FAK and Cleaved Caspase-3

This method is used to detect the phosphorylation status of FAK and the activation of Caspase-3.

-

Cell Lysis: Treat cells with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-FAK Tyr-397, anti-total FAK, anti-cleaved Caspase-3, anti-β-actin).

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[12]

3D Spheroid Culture and Viability Assay

This assay models anchorage-independent growth and is critical for observing this compound-induced apoptosis.[1]

-

Cell Seeding: Seed cells (e.g., 2,500 cells/well) in ultra-low attachment 96-well round-bottom plates to promote spheroid formation.

-

Spheroid Formation: Centrifuge the plate briefly to initiate cell aggregation and incubate for 48-72 hours until uniform spheroids are formed.

-

Treatment: Add this compound at various concentrations to the wells.

-

Incubation: Incubate for the desired treatment period (e.g., 72 hours).

-

Viability Assessment: Measure spheroid size and viability. Spheroid size can be quantified by imaging each well and calculating the spheroid area using software like ImageJ.[1] Viability can be assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.

-

Analysis: Analyze data by normalizing treated groups to the vehicle control.

TUNEL Assay for Apoptosis in Tissue Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in vivo.[8][11][13]

-

Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Permeabilization: Treat sections with Proteinase K for 15-30 minutes at 37°C to retrieve antigenic sites.

-

Labeling Reaction: Incubate the slides with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

-

Washing: Wash slides with PBS to remove unincorporated nucleotides.

-

Counterstaining: Counterstain nuclei with DAPI or Hoechst 33342.

-

Mounting and Visualization: Mount coverslips with anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Caspase-3 Activity Assay

This biochemical assay directly measures the activity of the key executioner caspase.[13]

-

Lysate Preparation: Culture and treat cells with this compound as desired. Collect cells and prepare a cell lysate using a non-denaturing lysis buffer.

-

Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a specific Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Measurement: Read the absorbance (for colorimetric pNA substrate) or fluorescence using a plate reader.

-

Data Analysis: The signal is proportional to the Caspase-3 activity in the lysate. Normalize the results to the protein concentration of the lysate.

Signaling Pathways and Workflows

Visual representations of the molecular pathway and experimental processes are provided below.

Diagram 1: this compound Signaling Pathway to Apoptosis. This diagram illustrates how this compound inhibits FAK autophosphorylation, preventing the phosphorylation of p130Cas in 3D environments, which relieves the suppression of Caspase-3 and leads to apoptosis.

References

- 1. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Assays [sigmaaldrich.com]

PND-1186 (VS-4718): A Technical Guide to its Effects on Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

PND-1186, also known as VS-4718, is a potent and selective, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[4][5][6][7] Upregulation of FAK is observed in numerous cancer types and is often associated with tumor progression and metastasis.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a reversible and highly specific inhibitor of FAK, targeting its kinase activity.[2][4] It functions by blocking the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397).[2][3][4][5] This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for SH2 domain-containing proteins, most notably Src family kinases. By preventing this, this compound effectively abrogates the downstream signaling cascades initiated by FAK.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various assays, as summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Recombinant FAK | In vitro kinase assay | 1.5 nM | [1][2][4][8][9] |

| FAK in breast carcinoma cells | Anti-phospho-specific immunoblotting (Tyr-397) | ~100 nM | [2][4][8][9] |

| PYK2 | In vitro assay | 85 nM | [10] |

| PYK2 in multiple myeloma cells | In vivo assay | 20 nM | [10] |

| Pediatric tumor cell lines | In vitro cell line panel | Median relative IC50 of 1.22 µM | [11][12] |

| MV-4-11 AML cells | Cell viability assay | 200 nM | [13] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Effect | Reference |

| 4T1 breast carcinoma subcutaneous tumors | 30 mg/kg or 100 mg/kg s.c. (twice daily for 5 days) | 100 mg/kg significantly reduced final tumor weight by 2-fold. | [2][8] |

| 4T1 orthotopic breast carcinoma | 150 mg/kg p.o. (twice daily) | Significantly inhibited tumor growth and spontaneous lung metastasis. | [5] |

| MDA-MB-231 breast carcinoma | 0.5 mg/ml in drinking water | Prevented tumor growth and metastasis. | [5] |

| ID8 ovarian carcinoma ascites | 0.5 mg/ml in drinking water | Inhibited tumor growth. | [4][14] |

| Pediatric solid tumor xenografts | 50 mg/kg p.o. (twice daily for 21 days) | Induced significant differences in event-free survival distribution in 18 of 36 xenografts. | [11][12] |

| MV-4-11 AML subcutaneous xenografts | 75 mg/kg p.o. (twice daily for 14 days) | Caused 50% tumor growth delay and extended median survival. | [13] |

| NUGC4 gastric cancer xenografts | 50 mg/kg p.o. (twice daily) | Part of a combination therapy study. | [15] |

Effects on Signal Transduction

This compound modulates several critical signaling pathways implicated in cancer progression.

FAK/p130Cas Signaling

Inhibition of FAK autophosphorylation by this compound prevents the recruitment and subsequent phosphorylation of downstream substrates, including p130Cas.[8][9] Under non-adherent conditions, this compound has been shown to block the tyrosine phosphorylation of both FAK and p130Cas.[4][8][9] This disruption is significant as the FAK/p130Cas complex is crucial for cell migration and survival.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAK inhibitors in Cancer, a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as growth, survival, and migration by associating with integrins.[1][4][5] Elevated expression and phosphorylation of FAK are linked to tumor progression, making it a key target for anti-cancer therapies.[1][6] this compound was identified through high-throughput kinase activity screening and subsequent medicinal chemistry efforts.[7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, detailing its inhibitory activity and pharmacokinetic parameters from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Method | Reference |

| IC50 (recombinant FAK) | 1.5 nM | In vitro kinase assay | Not Specified | [1][2][8] |

| IC50 (cellular FAK inhibition) | ~100 nM | Breast Carcinoma Cells | Anti-phospho-specific immunoblotting to FAK Tyr-397 | [1][2][4][8] |

Table 2: In Vivo Efficacy and Dosing of this compound in Murine Models

| Animal Model | Dosing Regimen | Administration Route | Key Findings | Reference |

| 4T1 Breast Carcinoma (subcutaneous) | 30 mg/kg or 100 mg/kg, twice daily for 5 days | Subcutaneous (s.c.) | 100 mg/kg significantly reduced final tumor weight.[2] | [2][7] |

| 4T1 Breast Carcinoma (orthotopic) | 150 mg/kg, twice daily | Oral (p.o.) | Significantly inhibited tumor growth and spontaneous lung metastasis.[9][10] | [9][10] |

| MDA-MB-231 Breast Carcinoma | 0.5 mg/ml in drinking water | Oral (ad libitum) | Prevented tumor growth and metastasis.[9][11] | [9][11] |

| ID8 Ovarian Carcinoma | 0.5 mg/ml in drinking water | Oral (ad libitum) | Inhibited ascites- and peritoneal membrane-associated tumor growth.[1][7] | [1][7] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Dose and Route | Cmax (Plasma) | Time to Cmax (Plasma) | Key Observation | Reference |

| 100 mg/kg i.p. | 117 µM | 30 minutes | Inhibited tumor FAK Tyr-397 phosphorylation for 12 hours.[10] | [9][10][12] |

| 150 mg/kg p.o. | Not specified | Not specified | More sustained pharmacokinetic profile compared to intraperitoneal injection.[9][10] | [9][10] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the FAK kinase domain.[5] By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a critical step in FAK activation.[1][7][9] Inhibition of FAK leads to the disruption of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration.[5]

Notably, this compound selectively induces apoptosis in tumor cells grown in three-dimensional (3D) environments, such as spheroids or in soft agar, but has limited effects on cells grown in traditional two-dimensional (2D) adherent cultures.[1][7][13] This suggests that FAK activity is particularly critical for tumor cell survival in an anchorage-independent manner, a hallmark of metastasis.[1][7] The pro-apoptotic effect of this compound is mediated through the activation of caspase-3.[1][4]

In 3D culture conditions, this compound not only inhibits FAK phosphorylation but also blocks the tyrosine phosphorylation of p130Cas, a key downstream effector in the FAK signaling pathway.[1][4][7] However, in adherent cells, this compound does not affect the tyrosine phosphorylation of c-Src or p130Cas.[1][7][13]

References

- 1. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New Insights on the Nuclear Functions and Targeting of FAK in Cancer [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

PND-1186: A Deep Dive into its Impact on the Tumor Microenvironment

For Immediate Release

This technical whitepaper provides an in-depth analysis of the Focal Adhesion Kinase (FAK) inhibitor, PND-1186 (also known as VS-4718), and its multifaceted impact on the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immuno-oncology.

Executive Summary

This compound is a potent and highly specific reversible inhibitor of FAK with a profound impact on both tumor cells and the surrounding microenvironment.[1][2] By targeting FAK, a critical mediator of cell adhesion, migration, and survival signals, this compound disrupts key oncogenic processes.[1][3] Notably, its efficacy is particularly pronounced in three-dimensional (3D) tumor environments, where it selectively induces apoptosis in cancer cells, a phenomenon less observed in conventional 2D cell cultures.[1][3] Furthermore, emerging evidence indicates that this compound modulates the TME by reducing tumor-associated inflammation and leukocyte infiltration, suggesting a broader therapeutic potential that extends beyond direct cytotoxicity.[4][5][6]

Core Mechanism of Action: FAK Inhibition

This compound is a substituted pyridine-based reversible inhibitor of FAK.[3] It exhibits high potency with an in vitro IC50 of 1.5 nM against recombinant FAK and a cellular IC50 of approximately 100 nM for the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr-397) in breast carcinoma cells.[1][3]

Impact on Tumor Cell Survival and Motility

In adherent (2D) cell cultures, this compound demonstrates limited effects on cell proliferation.[1][3] However, it effectively inhibits breast carcinoma cell motility in a dose-dependent manner.[1][2] The most significant impact of this compound is observed in non-adherent or 3D culture conditions, such as spheroids or soft agar, which more closely mimic the in vivo tumor architecture. In these environments, this compound at concentrations as low as 0.1 µM effectively blocks FAK and p130Cas tyrosine phosphorylation, leading to the activation of caspase-3 and subsequent tumor cell apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and activity of this compound from preclinical studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 (recombinant FAK) | 1.5 nM | In vitro kinase assay | [1][3] |

| IC50 (cellular FAK inhibition) | ~100 nM | Anti-phospho-FAK (Tyr-397) immunoblotting in breast carcinoma cells | [1][3] |

| In Vivo Study | Animal Model | Tumor Type | This compound Dose & Administration | Key Findings | Reference |

| Subcutaneous Tumor Growth | BALB/c mice | 4T1 breast carcinoma | 30 mg/kg or 100 mg/kg, s.c., twice daily for 5 days | 100 mg/kg dose significantly reduced final tumor weight by 2-fold.[1] | [1] |

| Orthotopic Tumor Growth & Metastasis | BALB/c mice | 4T1 breast carcinoma | 150 mg/kg, p.o., twice daily | Significantly inhibited tumor growth and spontaneous lung metastasis.[4][6] | [4][6] |

| Ascites-Associated Tumor Growth | C57BL/6 mice | ID8 ovarian carcinoma | In drinking water | Inhibited tumor burden.[1] | [1] |

Modulation of the Tumor Microenvironment

This compound extends its anti-cancer activity beyond direct effects on tumor cells by modulating key components of the TME.

Reduction of Tumor-Associated Inflammation

In preclinical models of breast cancer, this compound treatment has been shown to significantly decrease the infiltration of CD45-positive leukocytes into the primary tumor.[4] This reduction in inflammatory cell presence is a critical aspect of its mechanism, as chronic inflammation is a known driver of tumor progression.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) triggered by Tumor Necrosis Factor-alpha (TNFα) in vitro.[4][6] This suggests that FAK inhibition can disrupt the cytokine signaling network that supports a pro-tumoral microenvironment.

Key Signaling Pathways Affected by this compound

The anti-tumor effects of this compound are mediated through the disruption of specific signaling pathways downstream of FAK.

The FAK-p130Cas Survival Pathway in 3D Environments

A critical finding is the selective inhibition of the FAK-p130Cas signaling axis by this compound in 3D culture conditions.[1] While FAK inhibition occurs in both 2D and 3D environments, the downstream inhibition of p130Cas phosphorylation is a key event that triggers apoptosis specifically in the 3D context.[1] This highlights the importance of anchorage-independent survival signals in tumor progression and the targeted disruption of this pathway by this compound.

Detailed Experimental Protocols

This section provides a summary of the methodologies used in key experiments to evaluate the effects of this compound.

In Vitro Cell-Based Assays

-

Cell Lines: 4T1 (murine breast carcinoma), ID8 (murine ovarian carcinoma), MDA-MB-231 (human breast carcinoma).

-

3D Spheroid Culture: Cells were cultured in non-adherent conditions to form spheroids, mimicking 3D tumor growth. This compound was added at varying concentrations (e.g., 0.1 µM to 1.0 µM) for specified durations (e.g., 72 hours).

-

Apoptosis Assays:

-

Immunoblotting for Cleaved Caspase-3: A primary indicator of apoptosis induction.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation in apoptotic cells within tumor sections.

-

-

Cell Motility Assays: Transwell migration assays were used to assess the effect of this compound on the migratory capacity of cancer cells.

-

Immunoblotting: Standard western blotting techniques were employed to measure the phosphorylation status of FAK (Tyr-397) and p130Cas.

In Vivo Animal Studies

-

Animal Models: BALB/c and C57BL/6 mice.

-

Tumor Implantation:

-

Subcutaneous: 1 x 10^6 4T1 cells injected into the hind flank.

-

Orthotopic: 4T1 or MDA-MB-231 cells implanted into the mammary fat pad.

-

Intraperitoneal: ID8 cells injected to model ovarian cancer.

-

-

Drug Administration:

-

Intraperitoneal (i.p.): Doses such as 30 mg/kg or 100 mg/kg.

-

Oral (p.o.): Doses such as 150 mg/kg.

-

Ad libitum in drinking water.

-

-

Tumor Analysis:

-

Tumor growth was monitored by caliper measurements.

-

Metastasis was assessed by examining target organs (e.g., lungs) for tumor foci.

-

Immunohistochemistry was performed on tumor sections to detect markers of apoptosis (TUNEL) and immune cell infiltration (CD45).

-

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets both the tumor cells and the surrounding microenvironment. Its unique ability to induce apoptosis in a 3D context by disrupting the FAK-p130Cas survival pathway, coupled with its anti-inflammatory effects, positions it as a compelling candidate for further development. Future research should focus on elucidating the detailed molecular mechanisms underlying its immunomodulatory effects, including its impact on specific immune cell subsets such as macrophages and T cells. Furthermore, exploring combination therapies, for instance with immune checkpoint inhibitors, could unlock the full therapeutic potential of this compound in a broader range of solid tumors. The ongoing investigation into FAK inhibitors continues to provide valuable insights into the complex interplay between cancer cells and their microenvironment, paving the way for novel and more effective cancer treatments.

References

- 1. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

PND-1186: A Technical Guide to its Early-Stage Research Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent and selective, reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, proliferation, survival, and migration.[3][4] Its overexpression and activation are frequently observed in various human cancers, correlating with malignant progression and metastasis.[3][5] This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its anti-cancer properties.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the competitive inhibition of ATP binding to the kinase domain of FAK.[5] This leads to a reduction in FAK autophosphorylation at Tyrosine 397 (Tyr-397), a critical event for the recruitment and activation of downstream signaling molecules, including Src family kinases and p130Cas.[4][6] The inhibition of this signaling cascade ultimately disrupts cell adhesion dynamics, inhibits cell migration, and promotes apoptosis, particularly in cancer cells cultured in a three-dimensional (3D) environment that mimics a tumor microenvironment.[4][7]

Signaling Pathway Inhibition

This compound specifically targets the FAK signaling pathway. Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr-397. This phosphosite serves as a docking site for Src homology 2 (SH2) domain-containing proteins, such as Src. The subsequent activation of Src leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins like p130Cas, activating downstream pathways that promote cell survival and motility. This compound effectively blocks this initial FAK autophosphorylation step.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (recombinant FAK) | 1.5 nM | Cell-free kinase assay | [1][2][4] |

| IC50 (cellular FAK pY397) | ~100 nM | Breast carcinoma cells | [2][3][4] |

Table 2: Preclinical Efficacy of this compound in Murine Tumor Models

| Tumor Model | Dosing Regimen | Key Findings | Reference |

| 4T1 Murine Breast Carcinoma (Orthotopic) | 150 mg/kg, oral, twice daily | Significantly inhibited tumor growth and spontaneous lung metastasis. | [6][8] |

| 4T1 Murine Breast Carcinoma (Subcutaneous) | 100 mg/kg, subcutaneous, twice daily | 2-fold reduction in final tumor weight. | [2][4] |

| MDA-MB-231 Human Breast Carcinoma (Orthotopic) | 0.5 mg/ml in drinking water (ad libitum) | Prevented tumor growth and metastasis. | [6][9] |

| ID8 Ovarian Carcinoma | 0.5 mg/ml in drinking water (ad libitum) | Inhibited ascites-associated tumor burden. | [4] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments are provided below to facilitate the replication and extension of these findings.

In Vitro FAK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on FAK enzymatic activity.

Methodology:

-

Recombinant GST-FAK is incubated with a poly(Glu:Tyr) (4:1) copolymer substrate immobilized on microtiter plates.[1]

-

The kinase reaction is initiated by the addition of ATP.

-

Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.

-

The plate is incubated to allow for substrate phosphorylation.

-

The extent of phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) followed by the addition of a chromogenic substrate.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular FAK Autophosphorylation Assay

Objective: To assess the potency of this compound in inhibiting FAK activation within a cellular context.

Methodology:

-

Breast carcinoma cells (e.g., 4T1 or MDA-MB-231) are cultured to sub-confluency.

-

Cells are serum-starved and then treated with various concentrations of this compound or DMSO for a specified duration (e.g., 1 hour).

-

Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting is performed using primary antibodies specific for phosphorylated FAK (pY397) and total FAK.

-

The band intensities are quantified, and the ratio of pFAK/total FAK is calculated to determine the extent of inhibition.[2][4]

3D Spheroid Culture and Apoptosis Assay

Objective: To evaluate the effect of this compound on cancer cell survival in a 3D environment.

Methodology:

-

Single-cell suspensions of cancer cells (e.g., 4T1) are seeded into ultra-low attachment plates to promote spheroid formation.

-

After spheroids have formed, they are treated with varying concentrations of this compound.

-

Spheroid size and morphology are monitored over time using microscopy.

-

To assess apoptosis, spheroids are dissociated, and the resulting single cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide).

-

The percentage of apoptotic cells is quantified by flow cytometry.[4][10]

-

Alternatively, whole spheroids can be fixed, sectioned, and stained for cleaved caspase-3, an apoptosis marker, for immunohistochemical analysis.[4][7]

Orthotopic Murine Breast Cancer Model

Objective: To determine the in vivo efficacy of this compound on primary tumor growth and metastasis.

Methodology:

-

Female immunodeficient mice (for human cell lines) or syngeneic mice (for murine cell lines) are used.

-

A suspension of cancer cells (e.g., 4T1 or MDA-MB-231) is surgically implanted into the mammary fat pad.

-

Once tumors are palpable, mice are randomized into treatment and control groups.

-

This compound is administered orally or via intraperitoneal injection according to the specified dosing regimen. The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, primary tumors are excised and weighed. Lungs are harvested to assess metastatic burden, which can be quantified by counting metastatic nodules or by ex vivo imaging if fluorescently labeled cells were used.[6][8]

Conclusion and Future Directions

Early-stage research has positioned this compound as a promising anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit FAK, suppress tumor growth and metastasis in preclinical models of breast and ovarian cancer, and selectively induce apoptosis in a 3D context highlights its therapeutic potential.[4][6] Further research should focus on exploring this compound in other FAK-dependent malignancies, investigating potential mechanisms of resistance, and evaluating its efficacy in combination with other anti-cancer therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

PND-1184: A Technical Guide to its Selectivity and Potency as a FAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PND-1184, a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). PND-1184, also known as VS-4718, has emerged as a critical tool in cancer research, demonstrating significant effects on tumor cell survival, motility, and proliferation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The potency and selectivity of PND-1184 have been characterized through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase selectivity profile.

| Target | Assay Type | IC50 | Reference |

| Recombinant FAK | In vitro kinase assay | 1.5 nM | [1][2][3][4][5] |

| FAK in breast carcinoma cells | Anti-phospho-specific immunoblotting (FAK Tyr-397) | ~100 nM (~0.1 µM) | [1][2][4][5] |

| Kinase | Concentration of PND-1184 | Inhibition (%) | Reference |

| FAK | 0.1 µM | High | [1] |

| Flt3 | 0.1 µM | High | [6] |

| c-Src | Up to 1.0 µM | No inhibition | [1] |

| p130Cas (Tyrosine Phosphorylation) | Up to 1.0 µM | No inhibition in adherent cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the selectivity and potency of PND-1184.

In Vitro FAK Kinase Assay

This assay determines the direct inhibitory effect of PND-1184 on the enzymatic activity of FAK.

-

Enzyme: Recombinant FAK kinase domain, often expressed as a glutathione-S-transferase (GST) fusion protein.

-

Substrate: A generic kinase substrate such as poly(Glu:Tyr) (4:1) copolymer is immobilized on microtiter plates.

-

Detection: The kinase reaction is initiated with the addition of ATP. The level of substrate phosphorylation is quantified using a specific antibody and a detection system, such as an enzyme-linked immunosorbent assay (K-LISA).

-

Procedure: A fixed concentration of the recombinant FAK enzyme is incubated with varying concentrations of PND-1184. The kinase reaction is then started by adding the substrate and ATP. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. The IC50 value is calculated as the concentration of PND-1184 that results in a 50% reduction in FAK kinase activity compared to a control with no inhibitor.

Cellular FAK Autophosphorylation Assay

This cell-based assay assesses the ability of PND-1184 to inhibit FAK activation within a cellular context.

-

Cell Lines: Various cancer cell lines, such as 4T1 breast carcinoma cells, are commonly used.[2]

-

Method: Anti-phospho-specific immunoblotting is used to detect the phosphorylation of FAK at tyrosine 397 (Tyr-397), a key marker of FAK activation.[1][4][5]

-

Procedure: Cells are cultured and then treated with a range of PND-1184 concentrations for a specific duration (e.g., 1 hour).[2][5] Following treatment, the cells are lysed, and the total protein is extracted. The levels of phosphorylated FAK (p-FAK Tyr-397) and total FAK are determined by Western blotting using specific antibodies. The IC50 is the concentration of PND-1184 that causes a 50% decrease in the ratio of p-FAK to total FAK.

Kinase Selectivity Profiling

To determine the specificity of PND-1184, its inhibitory activity is tested against a broad panel of other kinases.

-

Service: Commercially available services, such as the Millipore KinaseProfiler service, are often utilized.[1]

-

Methodology: These services typically employ in vitro kinase assays for a large number of different kinases. A fixed concentration of PND-1184 (e.g., 0.1 µM) is tested against each kinase in the panel.[1]

-

Data Analysis: The results are expressed as the percentage of inhibition of each kinase's activity by PND-1184. This allows for a broad overview of the inhibitor's selectivity.

Visualizations

The following diagrams illustrate the key signaling pathways affected by PND-1184 and a typical experimental workflow for its characterization.

Caption: FAK signaling pathway and the inhibitory action of this compound.

References

- 1. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

PND-1186: A Potent Inhibitor of Cancer Cell Migration and Invasion

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of PND-1186, a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), and its significant effects on cancer cell migration and invasion. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-cancer therapeutics. We will explore the mechanism of action of this compound, present quantitative data on its efficacy, detail the experimental protocols used to evaluate its effects, and visualize the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a substituted pyridine, reversible inhibitor of FAK activity.[1] FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, controlling critical cellular processes such as cell adhesion, proliferation, survival, migration, and invasion.[1][2][3] In numerous cancer types, FAK is overexpressed and its increased activity is associated with tumor progression and metastasis.[1][2][3]

This compound exerts its anti-migratory and anti-invasive effects by directly inhibiting the autophosphorylation of FAK at tyrosine 397 (Tyr397).[2][4] This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment and activation of other signaling proteins, such as Src and p130Cas.[2] By blocking this initial step, this compound effectively disrupts the downstream signaling cascades that promote the cytoskeletal rearrangements and changes in cell adhesion necessary for cell motility and invasion.

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated across various cancer cell lines, primarily in breast and ovarian cancer models. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Value | Context | Source |

| IC50 | 1.5 nM | Recombinant FAK (in vitro) | [1][2][4][5] |

| IC50 | ~100 nM (~0.1 µM) | FAK in breast carcinoma cells (cell-based assay) | [1][2][4][5][6] |

Table 1: In Vitro and Cell-Based Potency of this compound

| Cell Line | Assay | This compound Concentration | Observed Effect | Source |

| 4T1 Murine Breast Carcinoma | FAK Phosphorylation (pY397) | 0.1 to 1.0 µM | Dose-dependent inhibition of FAK Tyr-397 phosphorylation. | [2][5] |

| 4T1 Murine Breast Carcinoma | Cell Motility | 0.1 to 1.0 µM | Dose-dependent inhibition of cell movement. | [7] |

| 4T1 Murine Breast Carcinoma | Spheroid Growth | 0.1 µM | Inhibition of spheroid growth and FAK-p130Cas phosphorylation in suspension. | [5][6] |

| MDA-MB-231 Human Breast Carcinoma | Tumor Growth & Metastasis (in vivo) | 0.5 mg/ml in drinking water | Prevention of tumor growth and metastasis. | [7] |

| ID8 Murine Ovarian Carcinoma | Apoptosis (in 3D culture) | 0.1 µM | Promotion of apoptosis. | [2] |

Table 2: Effects of this compound on Cancer Cell Lines

Signaling Pathway of this compound Action

The inhibitory effect of this compound on FAK initiates a cascade of downstream events that ultimately impair cell migration and invasion. The following diagram illustrates this signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to assess the impact of this compound on cancer cell migration and invasion.

Transwell Migration and Invasion Assay

This assay is used to quantify the chemotactic motility of cancer cells. For invasion assays, a layer of extracellular matrix (Matrigel) is added to the transwell insert, requiring cells to degrade the matrix to migrate.

Materials:

-

24-well plate with transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Cotton swabs

Protocol:

-

Preparation of Inserts (for Invasion Assay):

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5).

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.

-

Incubate at 37°C for at least 2-4 hours to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant to the lower wells of the 24-well plate.

-

Seed 1 x 10^5 to 5 x 10^5 cells in 200 µL of serum-free medium (with this compound or vehicle) into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15-20 minutes.

-

Wash the inserts with PBS.

-

Stain the cells with Crystal Violet for 20-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

-

6-well or 12-well plates

-

p200 pipette tip or a specialized wound healing insert

-

Cell culture medium

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash the wells gently with PBS to remove detached cells.

-

-

Treatment:

-

Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

-

Measure the width of the scratch at different points for each time point and treatment condition.

-

Calculate the percentage of wound closure over time to quantify cell migration.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell migration.

References

- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral delivery of this compound FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. snapcyte.com [snapcyte.com]

Methodological & Application

Application Notes and Protocols for PND-1186 in 3D Cell Culture Models